4-Bromo-3-methylbutan-2-one
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Overview
Description
4-Bromo-3-methylbutan-2-one: 1-bromo-3-methyl-2-butanone , is an organic compound with the chemical formula C5H9BrO. It is a colorless liquid with a molecular weight of 165.028 g/mol. This compound is used in various applications due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes::
- One common synthetic route involves the bromination of 3-methyl-2-butanone (also known as methyl isopropyl ketone) using bromine or a brominating agent.
- The reaction proceeds via electrophilic substitution, where bromine replaces a hydrogen atom on the methyl group.
- The resulting 4-bromo-3-methylbutan-2-one can be isolated and purified.
- Industrial production methods typically involve large-scale bromination processes.
- These methods ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Reactivity::
4-Bromo-3-methylbutan-2-one: undergoes various reactions, including:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Studied for its pharmacological properties.
Industry: Employed in the production of fine chemicals.
Mechanism of Action
- The exact mechanism of action depends on the specific application.
- In biological systems, it may interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
- Similar compounds include other alkyl halides and ketones.
4-Bromo-3-methylbutan-2-one: is unique due to its bromine substitution and methyl group.
Properties
IUPAC Name |
4-bromo-3-methylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-4(3-6)5(2)7/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWKFGLEQWJDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555238 |
Source
|
Record name | 4-Bromo-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109539-55-1 |
Source
|
Record name | 4-Bromo-3-methylbutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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